N-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 2-fluorophenylmethyl group at position 1 and a 4-ethylphenyl substituent on the carboxamide nitrogen. Its molecular formula is C21H19FN2O2 (molecular weight: 350.39 g/mol).
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-15-7-10-18(11-8-15)23-21(26)17-9-12-20(25)24(14-17)13-16-5-3-4-6-19(16)22/h3-12,14H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBRIIFBYBLZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 403.4 g/mol. Its structure includes a dihydropyridine core, which is known for various pharmacological effects.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antimicrobial activity. For instance, compounds similar to this compound were tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit the activation of human hepatic stellate cells (LX2), which play a crucial role in liver fibrosis. At concentrations around 10 μM, significant reductions in inflammatory markers were observed, highlighting its potential as an antifibrotic agent .
3. Neuroprotective Effects
Studies have also explored the neuroprotective capabilities of similar dihydropyridine derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. The selectivity for calcium channels suggests that these compounds could be beneficial in treating conditions like Alzheimer's disease .
The biological mechanisms underlying the activities of this compound involve:
- Calcium Channel Modulation: The compound influences calcium ion influx in neurons, which is vital for maintaining cellular homeostasis and preventing excitotoxicity.
- Inhibition of Pro-inflammatory Cytokines: It appears to downregulate the expression of pro-inflammatory cytokines, thereby mitigating inflammation at the cellular level.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications increased the antimicrobial potency significantly compared to standard antibiotics like ciprofloxacin .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit promising anticancer properties. Studies have shown that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds similar to N-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide showed significant inhibition of tumor growth in vitro and in vivo models, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of studies reported that modifications of the dihydropyridine framework could lead to compounds with enhanced antibacterial and antifungal activities. In particular, derivatives were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
Cardiovascular Applications
Dihydropyridine derivatives are well-known calcium channel blockers used in treating hypertension and other cardiovascular diseases. The compound this compound has been explored for its potential to modulate calcium channels, thereby influencing vascular smooth muscle contraction and heart rate .
Neuroprotective Effects
Recent studies have suggested that certain dihydropyridine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridine derivatives, including this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics used in clinical settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Carboxamide Phenyl Group
The carboxamide phenyl group’s substitution pattern significantly influences physicochemical and binding properties. Key comparisons include:
N-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (BG15463)
- Substituents : 3-Chloro-4-fluorophenyl on carboxamide.
- Molecular Formula : C19H13ClF2N2O2 (MW: 374.77 g/mol).
- The ethyl group, being electron-donating, may increase lipophilicity (higher logP) and improve membrane permeability .
N-(3-Methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- Substituents : 3-Methylphenyl on carboxamide.
- Molecular Formula : C20H17FN2O2 (MW: 336.36 g/mol).
- Comparison : The methyl group at position 3 reduces steric hindrance compared to the ethyl group at position 4 in the target compound. The longer ethyl chain may enhance hydrophobic interactions in binding pockets but could reduce solubility .
Variations in the Benzyl Group
The 2-fluorophenylmethyl group at position 1 is a conserved feature in several analogs, but substitutions on the benzyl ring alter activity:
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8)
- Substituents: Benzyl group (non-fluorinated) at position 1.
- Comparison: The absence of fluorine reduces electronegativity and may decrease binding affinity to targets sensitive to halogen interactions.
Data Table: Key Structural and Molecular Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
